

4-(3,4-Dichlorophenyl)benzoic Acid: Technical Monograph

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Compound of Interest

Compound Name:	4-(3,4-Dichlorophenyl)benzoic acid
CAS No.:	7111-64-0
Cat. No.:	B1302701

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Chemical Identity & Physicochemical Profile[1][2][3]

This molecule features a biphenyl core where the B-ring is substituted with chlorine atoms at the 3 and 4 positions, and the A-ring bears a carboxylic acid at the para position. This linear, rigid geometry is the defining characteristic that drives its biological activity (receptor fit) and material properties (crystallinity/mesophase formation).

Property	Data
IUPAC Name	4-(3,4-Dichlorophenyl)benzoic acid
Common Synonyms	3',4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid; 4-(3,4-Dichlorophenyl)benzoate
CAS Registry Number	7111-64-0
Molecular Formula	C ₁₃ H ₈ Cl ₂ O ₂
Molecular Weight	267.11 g/mol
Melting Point	275–277 °C (High crystallinity due to π -stacking)
pKa (Predicted)	~3.96 (Acidic proton on carboxylic group)
LogP (Predicted)	4.8 (Highly lipophilic)
Solubility	Soluble in DMSO, DMF, hot ethanol; Insoluble in water.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and authoritative route to **4-(3,4-Dichlorophenyl)benzoic acid** is the Suzuki-Miyaura cross-coupling. This method avoids the harsh conditions of Gomberg-Bachmann reactions and provides high regioselectivity.

Reaction Logic

We couple a phenylboronic acid with a halo-arene.

- Coupling Partner A: 4-Carboxyphenylboronic acid (provides the acid moiety).
- Coupling Partner B: 1-Bromo-3,4-dichlorobenzene (provides the dichloro moiety).
- Catalyst: Palladium(0) generated in situ.

Step-by-Step Protocol

Reagents:

- 1-Bromo-3,4-dichlorobenzene (1.0 eq)
- 4-Carboxyphenylboronic acid (1.1 eq)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3–5 mol%)
- Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
- Solvent System: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

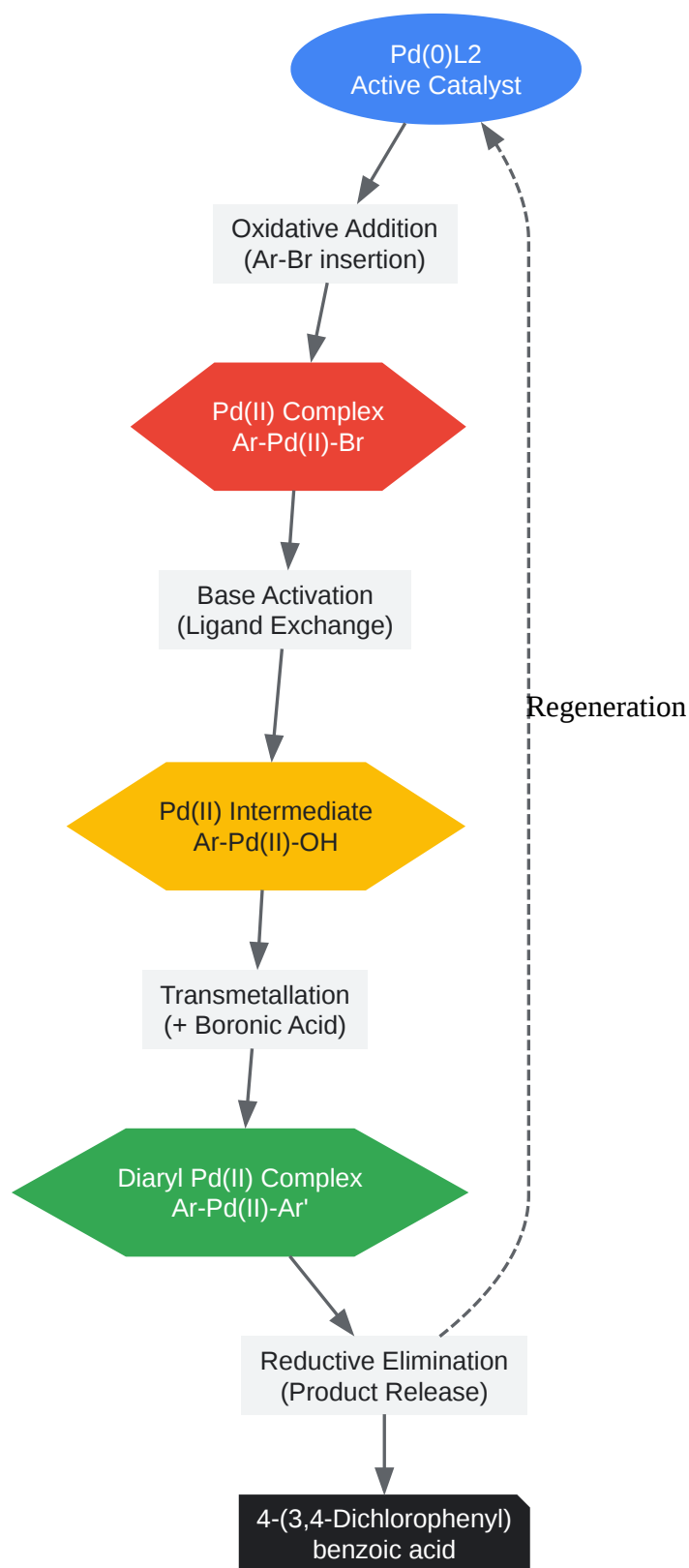
Workflow:

- Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes. Oxygen poisons the Pd(0) catalyst.
- Dissolution: Add 1-Bromo-3,4-dichlorobenzene (10 mmol) and 4-Carboxyphenylboronic acid (11 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (40 mL).
- Base Addition: Add the 2.0 M Na₂CO₃ solution (10 mL). The mixture will become biphasic.
- Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.3 mmol). The solution typically turns yellow/orange.
- Reflux: Heat the mixture to 90–100°C under vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 2:1).
- Work-up:
 - Cool to room temperature.
 - Acidify the mixture to pH ~2 using 1M HCl. Critical: The product is a carboxylic acid; acidification precipitates it from the aqueous salt form.
 - Extract with Ethyl Acetate (3 x 50 mL).
 - Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

- Purification: Recrystallize the crude solid from hot Ethanol or Acetic Acid to yield white needles.

Mechanistic Visualization: The Catalytic Cycle

The following diagram details the Suzuki cycle driving the synthesis. Understanding this cycle is crucial for troubleshooting (e.g., if oxidative addition fails due to poor ligand choice).



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Figure 1: The Suzuki-Miyaura catalytic cycle. The rate-determining step is typically oxidative addition into the aryl halide bond.

Applications & Biological Context[4][5][6][7][8][9][10][11]

A. Medicinal Chemistry: The "Retinobenzoic" Scaffold

4-(3,4-Dichlorophenyl)benzoic acid acts as a structural probe in the study of Retinoids.

- Mechanism: Natural Retinoic Acid (RA) has a flexible polyene chain. Replacing this chain with a rigid biphenyl system (as seen in this molecule) creates a "Retinobenzoic Acid."
- Receptor Selectivity: The 3,4-dichloro substitution pattern on the distal ring mimics the hydrophobic trimethylcyclohexenyl ring of retinoic acid, allowing the molecule to dock into the hydrophobic pocket of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
- Therapeutic Relevance: Analogs of this structure are investigated for treating dermatological conditions (psoriasis, acne) and certain cancers (promyelocytic leukemia) by inducing cell differentiation.

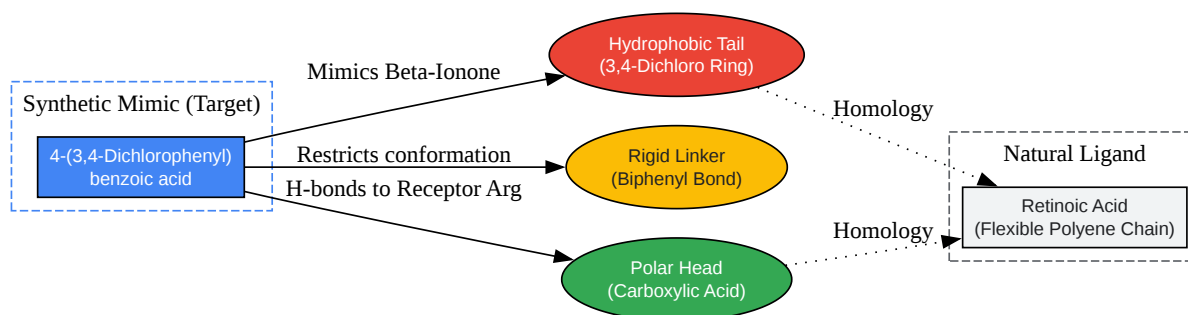
B. Materials Science: Liquid Crystals

The molecule is a classic Mesogen.

- The rigid biphenyl core + the polar carboxylic acid tail creates a "rod-like" (calamitic) structure.
- These molecules tend to form Nematic or Smectic liquid crystal phases, essential for optical display technologies. The chlorine substituents depress the melting point slightly compared to the unsubstituted biphenyl, modifying the phase transition temperatures.

Structure-Activity Relationship (SAR) Logic

The diagram below illustrates how this molecule mimics Retinoic Acid, validating its use in drug discovery.



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Figure 2: SAR comparison showing how the rigid biphenyl scaffold mimics the biological features of Retinoic Acid.

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